4-Chlorokynurenine 4-Chlorokynurenine AV-101 has been used in trials studying the treatment of Neuropathic Pain.
L-4-chlorokynurenine is an orally bioavailable, blood brain barrier (BBB) penetrating, chlorinated analog of the endogenous neuromodulator kynurenic acid and prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a N-methyl-D-aspartate receptor (NMDA-R) antagonist at the glycine-coagonist (GlyB) site, with potential anti-hyperalgesic, neuroprotective and anti-epileptic activities. Unlike 7-Cl-KYNA, L-4-chlorokynurenine, upon oral administration, crosses the BBB and is enzymatically converted, through transamination, within activated astrocytes located at sites of injury in the central nervous system (CNS) to its active metabolite, 7-Cl-KYNA, which allows for high levels of this active metabolite at these specific sites. In turn, 7-Cl-KYNA selectively binds to and blocks the GlyB site within the NMDA receptors. This inhibits both NMDA-R overstimulation by the excitatory neurotransmitter glutamate and NMDA-R-mediated excitotoxicity, which prevents neuronal damage and induces analgesia. In addition, another metabolite, 4-chloro-3-hydroxyanthranilic acid, inhibits the synthesis of quinolinic acid, an endogenous NMDA receptor agonist, thereby further preventing excitotoxic damage. Compared to conventional NMDA-R antagonists, NMDA-R GlyB-specific antagonists appear to have fewer side effects.
Brand Name: Vulcanchem
CAS No.: 153152-32-0
VCID: VC0519800
InChI: InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol

4-Chlorokynurenine

CAS No.: 153152-32-0

Cat. No.: VC0519800

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Chlorokynurenine - 153152-32-0

Specification

CAS No. 153152-32-0
Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
IUPAC Name (2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1
Standard InChI Key HQLHZNDJQSRKDT-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N
SMILES C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Canonical SMILES C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Appearance Solid powder

Introduction

4-Chlorokynurenine, also known as 4-Cl-KYN, is a small molecule prodrug that has been investigated for its potential therapeutic effects, particularly as a rapid-acting antidepressant. It is a derivative of kynurenine, which is itself a metabolite of tryptophan. This compound has garnered attention due to its ability to inhibit NMDA receptors at the glycine binding site, which is a mechanism similar to that of ketamine, a well-known rapid-acting antidepressant .

Mechanism of Action

4-Chlorokynurenine's therapeutic potential is primarily attributed to its conversion to 7-chlorokynurenic acid, a potent antagonist of the glycine co-agonist site on NMDA receptors. This action is similar to that of ketamine, which also targets NMDA receptors but at different sites . The inhibition of NMDA receptors is associated with rapid antidepressant effects, as seen in preclinical studies .

Metabolism and Distribution

4-Chlorokynurenine penetrates the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1), where it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Its metabolites, including acetylated forms, are excreted primarily through renal pathways .

Other Potential Indications

4-Chlorokynurenine has shown efficacy in animal models of Huntington's disease and neuropathic pain, suggesting broader therapeutic potential beyond depression . Additionally, its metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, providing a rationale for further investigation in neurodegenerative diseases .

Data Tables

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Mechanism of Action
4-ChlorokynurenineC10H11ClN2O3242.66Prodrug for NMDA receptor antagonist
MetaboliteConversion SiteEnzyme InvolvedPrimary Action
7-Chlorokynurenic AcidAstrocytes in CNSKynurenine aminotransferaseNMDA receptor antagonist

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